Clobetasol

Overview

Description

Clobetasol is a highly potent topical steroid classified among class I corticosteroids. Its efficacy in treating various dermatoses, including psoriasis and eczema, has been well-documented. Notably, it's recognized for its superior effectiveness over other topical steroids and its ability to prolong remission rates, which supports intermittent treatment schedules. This minimizes potential side effects associated with steroid use.

Synthesis Analysis

The synthesis of this compound, specifically in its propionate form (this compound-17-propionate), involves complex chemical processes aimed at achieving its potent anti-inflammatory properties. While specific synthesis details are not directly available from the provided papers, the chemical engineering and process synthesis literature, such as the work on process synthesis by Nishida et al. (1981), may offer insights into the types of chemical engineering principles that could be applied to the synthesis of complex molecules like this compound.

Molecular Structure Analysis

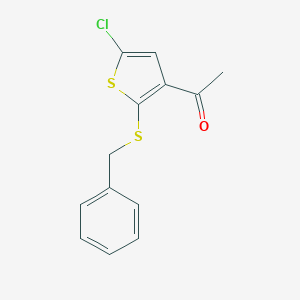

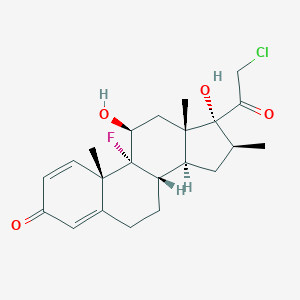

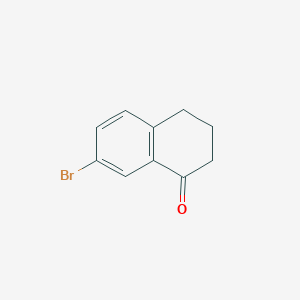

This compound's effectiveness is partly attributed to its molecular structure, which allows for high potency and efficacy in treating inflammatory skin conditions. The specific molecular structure analysis would focus on its steroidal framework, which is crucial for its action as a topical corticosteroid. This involves understanding the steroidal nucleus and the attached propionate group, which enhances its skin penetration and anti-inflammatory effects.

Chemical Reactions and Properties

Chemical reactions involving this compound primarily relate to its interaction with skin tissues and its metabolic pathways once applied topically. Its potent anti-inflammatory action is a result of its ability to induce vasoconstriction and reduce the production of inflammatory mediators. The chemical properties that make this compound highly effective include its lipophilicity, which enhances its absorption through the skin.

Physical Properties Analysis

The physical properties of this compound, such as its solubility in various solvents, melting point, and stability under different conditions, are critical for its formulation into creams, ointments, and other topical preparations. These properties are essential for ensuring that this compound remains effective and stable in its various pharmaceutical forms.

Chemical Properties Analysis

This compound's chemical properties, including its reactivity with other substances, stability, and degradation pathways, are vital for its safety and efficacy as a medication. Understanding these properties is crucial for developing formulations that maximize its therapeutic effects while minimizing potential risks.

- E. Olsen and R. Cornell's review on the clinical efficacy and safety of topical this compound-17-propionate highlights its potency and effectiveness in treating dermatoses ((Olsen & Cornell, 1986)).

- M. Gordon discusses the role of this compound propionate emollient in treating dry, scaly, corticosteroid-responsive dermatoses, emphasizing the importance of formulation in enhancing treatment outcomes ((Gordon, 1998)).

- The synthesis review by Nishida et al. on process synthesis in chemical engineering provides insights that could be applied to the complex synthesis of this compound and similar compounds ((Nishida, Stephanopoulos, & Westerberg, 1981)).

Scientific Research Applications

Neurological Disorders : Clobetasol propionate significantly enhances neural stem cell viability and differentiation into neurons and oligodendrocytes, suggesting its potential therapeutic benefits in neurological disorders that affect these cells (Shi et al., 2019).

Dermatitis Treatment : It has been shown to rapidly decrease vesiculation in experimentally induced Rhus dermatitis, indicating its effectiveness for naturally occurring dermatitis (Vernon & Olsen, 1990).

Psoriasis : this compound-17-propionate loaded solid lipid nanoparticles (SLNs) offer prolonged drug release and improved skin permeation, beneficial for topical psoriasis treatment (Reddy et al., 2019). Additionally, it is more effective in treating psoriasis than class II steroids and as effective as the only marketed class I steroid (Olsen & Cornell, 1986).

Chitin Nanogel for Psoriasis : CLCNG, a chitin nanogel loaded with this compound, exhibited significant anti-inflammatory activity, showing promise for topical delivery in psoriasis treatment (Panonnummal et al., 2017).

Steroid-Responsive Dermatoses : this compound emulsion foam 0.05% is safe and efficacious for treating steroid-responsive dermatoses in multiple age groups (Kimball et al., 2008).

Alopecia Treatment : Its application under occlusion effectively induces hair regrowth in patients with alopecia areata totalis or alopecia universalis (Tosti et al., 2003).

Oral Lesions : Topical this compound in an adhesive denture paste is effective for symptomatic oral vesiculo-erosive and/or ulcerative lesions (Lo Muzio et al., 2001).

Lichen Planus : this compound-17-propionate topical application is effective in treating atrophic/erosive oral lichen planus without systemic side effects (Campisi et al., 2004).

Lichen Sclerosus : It is recommended as a first-line treatment for vulvar lichen sclerosus (Virgili et al., 2014) and is safe and effective for penile lichen sclerosus et atrophicus (Dahlman-Ghozlan et al., 1999).

Safety and Hazards

Mechanism of Action

Target of Action

Clobetasol propionate is a corticosteroid . It is a prednisolone derivative with higher specificity for glucocorticoid receptors than mineralocorticoid receptors . These receptors are primarily located in the cytoplasm of target cells and regulate a variety of physiological processes such as metabolism, inflammation, and immune response.

Mode of Action

This compound propionate works by binding to the glucocorticoid receptors, leading to changes in gene expression . This binding results in the synthesis of certain proteins while repressing the formation of others . Specifically, it may depress the formation, release, and activity of endogenous chemical mediators of inflammation (kinins, histamine, liposomal enzymes, prostaglandins) through the induction of phospholipase A2 inhibitory proteins (lipocortins) and sequential inhibition of the release of arachidonic acid .

Biochemical Pathways

The biochemical pathways affected by this compound involve the arachidonic acid pathway . The lipocortins that are induced by this compound can inhibit phospholipase A2, a key enzyme in the arachidonic acid pathway . This inhibition can prevent the release of arachidonic acid from phospholipid membranes, thereby reducing the formation of pro-inflammatory eicosanoids like prostaglandins and leukotrienes .

Pharmacokinetics

It is known that this compound propionate is absorbed percutaneously . After a single application of this compound propionate ointment, a rapid rise in plasma this compound propionate level was observed during the first 3 hours, and the level was still appreciable 48 hours afterwards .

Result of Action

The primary result of this compound propionate’s action is the reduction of inflammation and pruritus (itching) in various skin conditions . It achieves this by decreasing the production and release of inflammation-causing substances . This leads to a decrease in swelling, redness, and

properties

IUPAC Name |

(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-chloroacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28ClFO4/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,24)17(26)10-20(16,3)22(12,28)18(27)11-23/h6-7,9,12,15-17,26,28H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,17-,19-,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCSHDIVRCWTZOX-DVTGEIKXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CCl)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CCl)O)C)O)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28ClFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2048955 | |

| Record name | Clobetasol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Clobetasol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015148 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.42e-02 g/L | |

| Record name | Clobetasol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015148 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Like other topical corticosteroids, clobetasol propionate has anti-inflammatory, antipruritic, and vasoconstrictive properties. The mechanism of the anti-inflammatory activity of the topical steroids, in general, is unclear. However, corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins. It is postulated that these proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor, arachidonic acid. Arachidonic acid is released from membrane phospholipids by phospholipase A2. | |

| Record name | Clobetasol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7994 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS RN |

25122-41-2, 25122-46-7 | |

| Record name | Clobetasol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25122-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clobetasol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025122412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Clobetasol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11750 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Clobetasol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Clobetasol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.379 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CLOBETASOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ADN79D536H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Clobetasol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7994 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Clobetasol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015148 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

195.5 - 197 °C | |

| Record name | Clobetasol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015148 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary mechanism of action of clobetasol propionate?

A1: this compound propionate is a synthetic corticosteroid that exhibits its effects by binding to glucocorticoid receptors within cells. [] This binding leads to a cascade of downstream effects, primarily by modulating gene expression. [] While its exact mechanisms are not fully elucidated, this compound propionate is known to exert anti-inflammatory, immunosuppressive, and antimitotic effects. [] It influences the growth, differentiation, and function of various immune cells and inhibits the production of pro-inflammatory cytokines. []

Q2: How does this compound propionate differ from other corticosteroids in terms of potency?

A2: this compound propionate is classified as a super-potent topical corticosteroid, belonging to Class I. [, ] A comparative study in guinea pigs demonstrated that this compound propionate exhibited the most rapid and complete suppression of histamine-induced wheal and flare reactions, even at a lower dose (0.05%), compared to mometasone (intermediate potency) and hydrocortisone (least potent). [] This highlights its high potency relative to other corticosteroids.

Q3: What is the molecular formula and weight of this compound propionate?

A3: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of this compound propionate. Further investigation into chemical databases would be required to obtain this information.

Q4: How stable is this compound propionate under different pH conditions?

A5: A study evaluating the chemical stability of this compound propionate solutions found that degradation followed pseudo-first-order kinetics and showed a V-shaped pH-rate profile. [] The compound exhibited maximum stability at a pH of 3.23, with an estimated shelf life (t0.9) of 761 days at room temperature. [] This emphasizes the importance of pH control during formulation to ensure stability.

Q5: Does this compound propionate possess any catalytic properties?

A6: The research papers provided do not mention any catalytic properties of this compound propionate. Its primary mode of action is through binding to glucocorticoid receptors, not through catalytic activity. []

Q6: Have any computational studies been conducted on this compound propionate?

A7: One study employed molecular dynamics simulations to investigate the interaction of this compound propionate with CYP3A4 and CYP3A5 enzymes. [] Simulations revealed that this compound propionate exhibited a close proximity to the heme group in CYP3A5, but not in CYP3A4, providing a structural explanation for its selective inhibition of CYP3A5. []

Q7: How do structural modifications of this compound propionate affect its activity?

A7: The provided research papers do not delve into detailed SAR studies of this compound propionate.

Q8: What are the common formulations of this compound propionate available?

A9: this compound propionate is commercially available in various formulations, including creams, ointments, foams, solutions, sprays, and nail lacquers. [, , , , , ] The choice of formulation can influence patient compliance and potentially impact the drug's efficacy. [] For instance, this compound propionate spray was found to be more efficacious than foam in a head-to-head comparison, possibly due to factors like vehicle metamorphosis post-application and enhanced stratum corneum permeability. []

Q9: Are there concerns about the systemic absorption of this compound propionate after topical application?

A11: While primarily intended for topical use, there is evidence suggesting that this compound propionate can be systemically absorbed following application on the oral mucosa. [] A study analyzing serum concentrations in patients using this compound propionate for oral muco-cutaneous diseases revealed detectable levels of the drug, indicating transmucosal absorption and a potential for accumulation. [] This emphasizes the need for careful monitoring of patients, especially those with extensive oral lesions or factors that may enhance absorption (e.g., smoking, erosion). []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[[1-[(4-fluorophenyl)methyl]-1H-benzimidazol-2-YL]amino]piperidine-1-carboxylate](/img/structure/B30861.png)

![(4S)-3,4-Dihydro-2-(3-methoxypropyl)-2H-thieno[3,2-e]-1,2-thiazin-4-ol 1,1-Dioxide](/img/structure/B30882.png)